![molecular formula C13H24BrNO2S B13868127 Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate](/img/structure/B13868127.png)
Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a thian-4-yl group attached to a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-1-(thian-4-yl)propylamine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of tert-butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thian-4-yl group can be oxidized to form sulfoxides or sulfones under appropriate conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the carbamate group, using reducing agents such as lithium aluminum hydride or borane.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents such as dimethylformamide or tetrahydrofuran.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride or borane in solvents like ether or tetrahydrofuran.
Major Products:
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols depending on the specific reduction pathway.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on enzyme activity and protein interactions. It may also be used in the development of enzyme inhibitors or activators.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its unique structure allows for the exploration of novel pharmacophores and the development of therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, tert-butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate can be used in the production of specialty chemicals, agrochemicals, and materials science applications. It may also be employed in the synthesis of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The bromine atom and thian-4-yl group may also contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
tert-Butyl N-(3-bromopropyl)carbamate: Similar structure but lacks the thian-4-yl group.
tert-Butyl N-(1,1,3-trioxo-1lambda6-thian-4-yl)carbamate: Contains a different functional group on the thian-4-yl moiety.
tert-Butyl N-(3-chloropropyl)carbamate: Similar structure with a chlorine atom instead of bromine.
Uniqueness: tert-Butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate is unique due to the presence of both the bromine atom and the thian-4-yl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C13H24BrNO2S |
|---|---|
Peso molecular |
338.31 g/mol |
Nombre IUPAC |
tert-butyl N-[3-bromo-1-(thian-4-yl)propyl]carbamate |
InChI |
InChI=1S/C13H24BrNO2S/c1-13(2,3)17-12(16)15-11(4-7-14)10-5-8-18-9-6-10/h10-11H,4-9H2,1-3H3,(H,15,16) |
Clave InChI |
KUEYKYWLWRINNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCBr)C1CCSCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


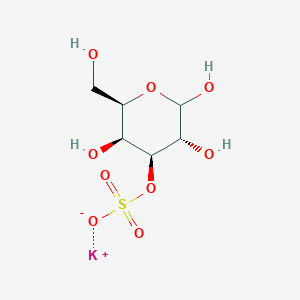

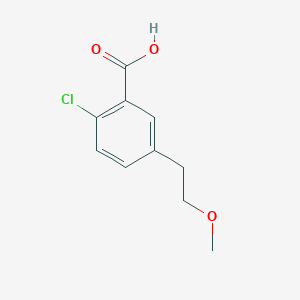
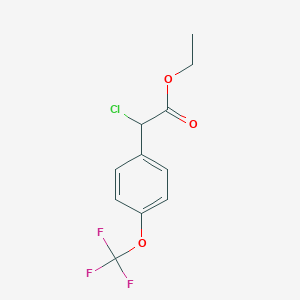

![3-[Methyl-(5-methylthiophen-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13868061.png)
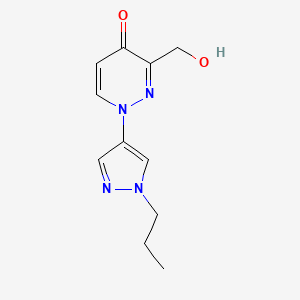
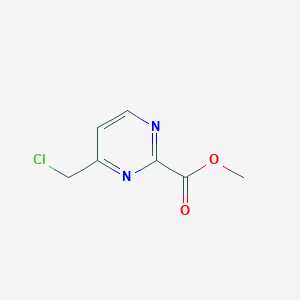
![5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13868088.png)
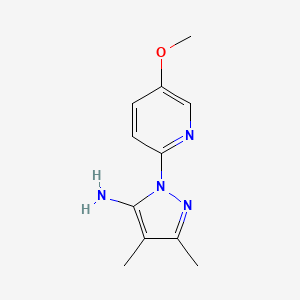


![[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone](/img/structure/B13868124.png)
![Methyl 2-[(4-amino-3-methyl-5-nitrophenoxy)methyl]benzoate](/img/structure/B13868139.png)
